molecular formula C7H10BrClN2O B1522699 5-Bromo-6-ethoxypyridin-3-amine hydrochloride CAS No. 1187386-05-5

5-Bromo-6-ethoxypyridin-3-amine hydrochloride

Cat. No. B1522699
CAS RN: 1187386-05-5
M. Wt: 253.52 g/mol
InChI Key: BDTHWCZHOIPCGK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Bromo-6-ethoxypyridin-3-amine hydrochloride is C7H10BrClN2O . The molecular weight is 253.52400 .


Physical And Chemical Properties Analysis

5-Bromo-6-ethoxypyridin-3-amine hydrochloride has a molecular weight of 253.52 g/mol . The exact density, boiling point, and melting point are not available . It is a stable compound that is sensitive to moisture and should be stored in a cool and dry place.

Scientific Research Applications

Amination Reactions

The amination of bromo-derivatives of pyridines, including compounds similar to 5-Bromo-6-ethoxypyridin-3-amine, has been studied for understanding reaction mechanisms and developing synthetic methods. For example, the amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia yields 2-amino-4-ethoxypyridine and 2-amino-5-bromo-4-ethoxypyridine, possibly involving pyridyne intermediates (Pieterse & Hertog, 2010). This research helps in understanding the reactivity and selectivity of amination reactions.

Chemoselective Functionalization

Selective amination of polyhalopyridines has been demonstrated using palladium-Xantphos complex catalysis, showcasing the high yield and excellent chemoselectivity of the process. This includes the selective transformation of bromo-chloro-fluoropyridines to their amino counterparts, highlighting the potential of 5-Bromo-6-ethoxypyridin-3-amine hydrochloride in specific functionalization reactions (Ji, Li, & Bunnelle, 2003).

Synthetic Applications

The synthesis and reactivity of bromo-derivatives of ethoxypyridines have been explored, where reactions with hydrochloric acid solution lead to various chloro and hydroxy derivatives. This work provides insights into the transformation possibilities of compounds like 5-Bromo-6-ethoxypyridin-3-amine hydrochloride under different conditions, offering pathways for creating new molecules (Hertog & Bruyn, 2010).

Copper Catalyzed Aminations

Copper catalysis has been utilized for the amination of aryl halides, including bromopyridines, under mild conditions. This method, featuring low catalyst loading and mild reaction temperatures, provides a sustainable approach to synthesizing aminopyridines, which can be related to the potential transformations of 5-Bromo-6-ethoxypyridin-3-amine hydrochloride (Lang, Zewge, Houpis, & Volante, 2001).

Mechanistic Studies and Intermediate Formation

Research has also focused on the mechanisms of bromination and amination reactions, including the formation of intermediates like pyridynes, which are crucial for understanding the reactivity and pathways of pyridine derivatives. This includes investigations into the rearrangements and intermediate formations in reactions involving bromo- and ethoxypyridines (Pieterse & Hertog, 2010).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention .

properties

IUPAC Name

5-bromo-6-ethoxypyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.ClH/c1-2-11-7-6(8)3-5(9)4-10-7;/h3-4H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTHWCZHOIPCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675102
Record name 5-Bromo-6-ethoxypyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-ethoxypyridin-3-amine hydrochloride

CAS RN

1187386-05-5
Record name 3-Pyridinamine, 5-bromo-6-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-ethoxypyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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